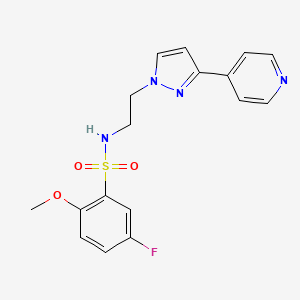

5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. The sulfonamide moiety is linked to an ethyl chain terminating in a pyrazole ring substituted with a pyridin-4-yl group at the 3-position.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-25-16-3-2-14(18)12-17(16)26(23,24)20-9-11-22-10-6-15(21-22)13-4-7-19-8-5-13/h2-8,10,12,20H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTYHZZBOPJZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound exhibits various biological activities primarily attributed to its structural components, particularly the pyrazole and sulfonamide moieties. These functionalities are known to interact with specific biological targets, influencing pathways related to inflammation, cancer, and other diseases.

- Anti-inflammatory Activity : Research indicates that compounds with a similar structure can inhibit the release of pro-inflammatory cytokines like TNF-alpha. For instance, derivatives of pyrazole have shown significant inhibition of LPS-induced TNF-alpha release in cellular models, suggesting that 5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may have comparable effects .

- Anticancer Properties : The pyrazole scaffold has been linked to antiproliferative effects against various cancer cell lines. Studies demonstrate that related compounds can inhibit the growth of lung, breast, and liver cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific activity of 5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in this context remains to be fully elucidated.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

- Cell Viability Assays : Compounds similar to 5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have been tested against various tumor cell lines using MTT assays. Results showed significant inhibition of cell proliferation, particularly in hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells, with growth inhibition percentages indicating potential therapeutic efficacy .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacodynamics and therapeutic potential:

- Animal Models : Preliminary studies using animal models have indicated anti-inflammatory effects consistent with the in vitro findings. The compound's ability to reduce inflammatory markers in vivo would support its potential use in treating inflammatory diseases or conditions characterized by excessive cytokine production .

Summary of Biological Activities

Structural Features Influencing Activity

| Structural Feature | Influence on Activity |

|---|---|

| Pyrazole ring | Associated with anticancer properties |

| Sulfonamide group | Potential anti-inflammatory effects |

| Fluorine substitution | Enhances biological activity |

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-alpha release in LPS-stimulated macrophages. Among these derivatives, one closely related to 5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide demonstrated a remarkable reduction in TNF-alpha levels, suggesting a strong anti-inflammatory potential .

Case Study 2: Anticancer Activity

In another investigation focused on the antiproliferative effects of pyrazole compounds, a derivative exhibited IC50 values below 10 µM against multiple cancer cell lines. This study highlighted the importance of structural modifications in enhancing anticancer efficacy, providing insights into how similar modifications might impact the activity of 5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed for comparative insights:

5-Chloro-2-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Structural Differences : Substitution of the 5-fluoro and 2-methoxy groups with 5-chloro and 2-methyl, respectively.

- Molecular Formula : C₁₇H₁₇ClN₄O₂S (MW: 376.9) .

- Methyl substitution at position 2 may reduce solubility compared to methoxy due to the absence of hydrogen-bonding capability.

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

- Structural Differences : Replaces the benzenesulfonamide core with a cyclopropanesulfonamide and introduces a cyclopropyl group on the pyrazole.

- Molecular Formula : C₁₆H₂₀N₄O₂S (MW: 332.4) .

- Key Implications :

- The cyclopropane ring introduces steric rigidity, which may alter binding kinetics in enzyme pockets.

- Lower molecular weight (332.4 vs. ~380–590 for other analogs) suggests improved bioavailability but reduced target affinity.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences : Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine system.

- Molecular Formula: Not explicitly stated, but MW: 589.1 .

- Key Implications: The extended heterocyclic system (chromenone and pyrimidine) likely enhances kinase inhibitory activity. Higher molecular weight may limit blood-brain barrier penetration but improve target specificity.

5-Fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

- Structural Differences: The pyrazole-ethyl linker is replaced with a dihydropyridazinone-substituted phenyl group.

- Molecular Formula: Not explicitly stated .

- Structural divergence may shift pharmacological activity toward non-kinase targets (e.g., ion channels).

Research Findings and Implications

- Substituent Effects: Halogens: Fluorine (electron-withdrawing) vs. chlorine (lipophilic) alters electronic properties and metabolic stability . Linker Flexibility: Ethyl-pyrazole linkers (target compound) confer conformational flexibility, whereas cyclopropane () or chromenone systems () impose rigidity .

- Heterocyclic Diversity: Pyridine-pyrazole systems (target compound) are common in kinase inhibitors, while dihydropyridazinones () may target distinct pathways .

- Synthetic Accessibility : High-yield syntheses (e.g., 97% for ’s analog) suggest feasibility for scaling derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.